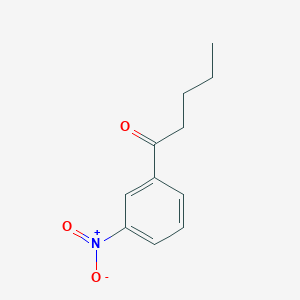
1-(3-Nitrophenyl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)pentan-1-one is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a pentanone chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pentan-1-one can be synthesized through a multi-step process starting from benzene. One common method involves the nitration of benzene to form nitrobenzene, followed by Friedel-Crafts acylation to introduce the pentanone chain . The reaction conditions typically involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, methoxide ions.
Major Products:
Reduction of Nitro Group: 1-(3-Aminophenyl)pentan-1-one.
Reduction of Carbonyl Group: 1-(3-Nitrophenyl)pentanol.
Substitution Reactions: Various substituted phenylpentanones depending on the nucleophile used.
科学研究应用
1-(3-Nitrophenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Nitrophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the observed biological effects.
相似化合物的比较
- 1-(4-Nitrophenyl)pentan-1-one
- 1-(2-Nitrophenyl)pentan-1-one
- 1-(3-Aminophenyl)pentan-1-one
Comparison: 1-(3-Nitrophenyl)pentan-1-one is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric factors associated with the nitro group’s position .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C11H13NO3/c1-2-3-7-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
WKGSOFFWCPDKKN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















